molecular formula C14H11ClO B14104447 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 885963-06-4

3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14104447
CAS No.: 885963-06-4
M. Wt: 230.69 g/mol
InChI Key: YLQRGFFHJZWGPM-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3-chloro-4-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)benzaldehyde typically involves the reaction of 3-chloro-4-methylbenzaldehyde with benzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

Industrial production of 4-(3-Chloro-4-methylphenyl)benzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The chloro and methyl substituents on the phenyl ring influence the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-methylphenyl)benzaldehyde is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable in various synthetic applications .

Properties

CAS No.

885963-06-4

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11ClO/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-9H,1H3

InChI Key

YLQRGFFHJZWGPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C=O)Cl

Origin of Product

United States

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